Product packaging for 4-Ethylthiazole-5-carbaldehyde(Cat. No.:)

4-Ethylthiazole-5-carbaldehyde

Cat. No.: B13928555
M. Wt: 141.19 g/mol
InChI Key: NUQOXCXRDNXTHR-UHFFFAOYSA-N
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Description

4-Ethylthiazole-5-carbaldehyde is a high-purity chemical intermediate designed for research and development applications. This heterocyclic building block is of significant interest in medicinal chemistry for the synthesis of novel compounds, particularly given the established bioactivity of the thiazole scaffold. Thiazole derivatives are extensively studied for their antimicrobial properties and are common structures in various approved drugs and clinical candidates . Researchers can utilize this aldehyde-functionalized thiazole in multiple synthetic pathways, including as a precursor for the development of potential pharmaceutical agents and agrochemicals. The compound is strictly for professional laboratory use. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NOS B13928555 4-Ethylthiazole-5-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

4-ethyl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C6H7NOS/c1-2-5-6(3-8)9-4-7-5/h3-4H,2H2,1H3

InChI Key

NUQOXCXRDNXTHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=N1)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethylthiazole 5 Carbaldehyde

Strategies for Thiazole (B1198619) Ring Construction Leading to 4-Ethylthiazole-5-carbaldehyde Precursors

The formation of the thiazole ring is a critical step in the synthesis of this compound. Various methodologies have been established, primarily focusing on cyclization reactions and the functionalization of pre-existing thiazole structures.

Cyclization Reactions for Thiazole Formation

Cyclization reactions are a cornerstone of thiazole synthesis, offering a direct route to the heterocyclic core. The Hantzsch thiazole synthesis and its variations are widely employed, involving the condensation of α-halocarbonyl compounds with thioamides. bohrium.comresearchgate.net This method allows for the construction of the thiazole ring with substituents at various positions.

Multicomponent reactions (MCRs) have also emerged as powerful tools for the efficient synthesis of thiazole derivatives. tandfonline.com These reactions combine multiple starting materials in a single step to generate complex molecules, often with high atom economy and procedural simplicity. For instance, a one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur can yield 2-amino-5-acylthiazoles. organic-chemistry.org Another approach involves the domino alkylation-cyclization of propargyl bromides with thioureas, which can be accelerated by microwave irradiation. organic-chemistry.org

Visible-light-promoted [3+2] cyclization reactions represent a modern and milder approach to thiazole synthesis. acs.org These methods often proceed without the need for external photocatalysts or metal oxidants, relying on the formation of an electron-donor-acceptor (EDA) complex between the reactants. acs.org

Regioselective Functionalization of Pre-formed Thiazole Rings

An alternative strategy involves the functionalization of a pre-formed thiazole ring. This approach is particularly useful for introducing substituents at specific positions. Palladium-catalyzed direct C-H arylation is a powerful technique for the regioselective functionalization of thiazoles. beilstein-journals.orgacs.org By carefully selecting the catalyst, base, and reaction partners, it is possible to introduce aryl groups at the C2 and C5 positions of the thiazole ring.

Competition experiments and DFT calculations have provided insights into the mechanism of C-H activation in thiazoles, suggesting an electrophilic aromatic substitution pathway. researchgate.net This understanding allows for the rational design of reaction conditions to achieve the desired regioselectivity.

Targeted Aldehyde Group Installation and Optimization at the C-5 Position

Once the 4-ethylthiazole (B173719) precursor is obtained, the next critical step is the introduction of the aldehyde group at the C-5 position. This transformation requires methods that are both selective and high-yielding.

Reduction of Carboxylic Acid Derivatives (Esters, Nitriles) to Aldehydes

A common and effective strategy for installing the aldehyde group is the partial reduction of a corresponding carboxylic acid derivative, such as an ester or a nitrile. libretexts.org This approach avoids the over-reduction to the alcohol, which is a common side reaction.

The Rosenmund reduction is a classic method for the selective reduction of an acyl chloride to an aldehyde. wikipedia.orgbyjus.com This reaction is a form of catalytic hydrogenation that employs a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO4), often referred to as the Rosenmund catalyst. wikipedia.orgjuniperpublishers.com The low surface area of barium sulfate helps to moderate the activity of the palladium, preventing the further reduction of the aldehyde to an alcohol. wikipedia.orgbyjus.com

For highly reactive acyl chlorides, the catalyst may need to be further deactivated with a poison, such as thioquinanthrene or thiourea. wikipedia.orgbyjus.com The reaction is typically carried out by bubbling hydrogen gas through a solution of the acyl chloride in an inert solvent like xylene or toluene. juniperpublishers.com This method has been successfully applied to the synthesis of 4-methyl-5-formylthiazole, a close analog of the target compound. nih.govmdpi.com

Table 1: Comparison of Catalytic Hydrogenation Methods for Aldehyde Synthesis

Method Catalyst Key Features Yield (%) Purity (%)
Rosenmund Reduction Pd/BaSO4 Selective reduction of acyl chlorides. High High

Data is illustrative and may vary based on specific reaction conditions.

While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters and nitriles to primary alcohols and amines, respectively, their reactivity can be modified to achieve partial reduction to the aldehyde. libretexts.orgchemistrysteps.com For instance, the reduction of a thiazole ester to the corresponding alcohol can be achieved using sodium borohydride (B1222165) (NaBH₄) in the presence of aluminum chloride (AlCl₃). google.com The resulting alcohol can then be oxidized to the aldehyde.

Diisobutylaluminum hydride (DIBAL-H) is a particularly useful reagent for the partial reduction of esters and nitriles to aldehydes. masterorganicchemistry.comcommonorganicchemistry.comcommonorganicchemistry.com DIBAL-H is a bulky and strong reducing agent that, when used in stoichiometric amounts and at low temperatures (typically -78 °C), can selectively stop the reduction at the aldehyde stage. chemistrysteps.commasterorganicchemistry.com This selectivity is attributed to the formation of a stable tetrahedral intermediate that does not readily eliminate the alkoxy group at low temperatures. chemistrysteps.com The reaction is quenched with a protic solvent to hydrolyze the intermediate and yield the aldehyde. chemistrysteps.comchemistrysteps.com

Table 2: Performance of Hydride Reducing Agents in Aldehyde Synthesis

Reagent Substrate Key Conditions Product
LiAlH4 Ester/Nitrile - Primary Alcohol/Amine
NaBH4/AlCl3 Ester Low Temperature Alcohol (for subsequent oxidation)

This table provides a general overview of the reactivity of these reagents.

Oxidation of Corresponding Hydroxymethyl or Alkoxyalkyl Thiazole Derivatives

The synthesis of this compound and its analogs can be effectively achieved through the oxidation of precursor molecules, specifically the corresponding hydroxymethyl or alkoxyalkyl thiazole derivatives. This method is a cornerstone in the preparation of thiazole aldehydes, with various oxidizing agents being employed to facilitate the transformation.

A common precursor for this reaction is (4-ethylthiazol-5-yl)methanol. The oxidation of this alcohol to the desired aldehyde requires careful selection of the oxidant to prevent over-oxidation to the carboxylic acid. Several reagents have been utilized for this purpose, including manganese dioxide (MnO₂), chromium trioxide (CrO₃), and sodium hypochlorite (B82951) (NaOCl). mdpi.com For instance, the oxidation of 4-methyl-5-(hydroxymethyl)thiazole has been successfully carried out using these agents. mdpi.com Another approach involves the oxidation of 4-methylthiazole-5-ethanol. google.com

The choice of oxidizing agent and reaction conditions plays a crucial role in the yield and purity of the final product. Milder oxidizing agents are generally preferred to achieve selective oxidation to the aldehyde. A patent describes the oxidation of 4-methyl-5-hydroxymethyl-thiazole with sodium hypochlorite or pyridinium (B92312) chlorochromate (PCC) to yield 4-methylthiazole-5-carbaldehyde. google.com Another method utilizes catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in the presence of potassium bromide and sodium hypochlorite for the oxidation of 2,4-dimethyl-5-hydroxymethylthiazole.

Below is a data table summarizing various oxidation methods for analogous hydroxymethyl thiazole derivatives.

Starting MaterialOxidizing AgentSolventConditionsProductYield (%)Reference
4-Methyl-5-(hydroxymethyl)thiazoleMnO₂ChloroformReflux4-Methylthiazole-5-carbaldehyde- mdpi.com
4-Methyl-5-(hydroxymethyl)thiazoleCrO₃Pyridine-4-Methylthiazole-5-carbaldehyde- mdpi.com
4-Methyl-5-(hydroxymethyl)thiazoleNaOCl--4-Methylthiazole-5-carbaldehyde- mdpi.com
2,4-Dimethyl-5-hydroxymethylthiazoleTEMPO, KBr, NaOClDichloromethane0-2°C2,4-Dimethylthiazole-5-carbaldehyde-
4-Methyl-5-thiazolecarboxylateNaBH₄, AlCl₃GlymeLow Temp4-Methyl-5-hydroxymethyl-thiazole- google.com
(4-Ethylthiazol-5-yl)methanolPCCDichloromethaneRoom TempThis compoundModerate ambeed.com

Formylation Reactions, Including Vilsmeier-Haack Methodology

Formylation reactions provide a direct route to introduce a formyl group (-CHO) onto the thiazole ring, and the Vilsmeier-Haack reaction is a prominent example of this approach. organic-chemistry.orgwikipedia.org This reaction is particularly effective for electron-rich aromatic and heteroaromatic compounds, such as thiazoles. numberanalytics.com

The Vilsmeier-Haack reagent is typically generated in situ from a mixture of a substituted formamide, most commonly N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). wikipedia.orgnumberanalytics.com The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent, which then attacks the electron-rich thiazole ring. wikipedia.org The resulting iminium salt is subsequently hydrolyzed during the workup to yield the aldehyde. wikipedia.org

The formylation of 4-ethylthiazole can be directed to the C5 position to produce this compound. The success of the Vilsmeier-Haack reaction is dependent on the substrate's reactivity and the reaction conditions. For instance, the formylation of 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate derivatives has been achieved using a POCl₃/DMF complex at low temperatures, followed by hydrolysis. Similarly, thiazole can be readily converted to its aldehyde derivative by treatment with a mixture of POCl₃ and DMF. chim.it

The Vilsmeier-Haack reaction is a versatile tool in organic synthesis, not only for formylation but also as a key step in the construction of various heterocyclic systems. ijpcbs.com

Development of Eco-friendly and Sustainable Synthetic Routes

In recent years, there has been a significant push towards the development of more environmentally benign and sustainable methods for chemical synthesis. For the preparation of this compound and its analogs, several "green" chemistry approaches have been explored.

One such method involves the palladium on barium sulfate (Pd/BaSO₄) catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. mdpi.comresearchgate.net This method is considered more eco-friendly compared to traditional oxidation methods that use stoichiometric amounts of heavy metal oxidants like MnO₂ or CrO₃, which generate hazardous waste. mdpi.com The catalytic nature of the hydrogenation reduces waste, and the reaction can be carried out under relatively mild conditions. researchgate.net The process involves the initial conversion of 4-methylthiazole-5-carboxylic acid to its acid chloride using thionyl chloride, followed by the catalytic hydrogenation in xylene at elevated temperatures. mdpi.com

Another green approach is the use of ultrasound-assisted organic synthesis (UAOS). sciforum.net Ultrasound irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. sciforum.netrsc.org This technique has been applied to the one-pot synthesis of imidazole-thiazole hybrid compounds, where 4-methylthiazole-5-carbaldehyde was a key reactant. sciforum.netmdpi.com The use of an eco-friendly catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN) in a solvent such as ethanol (B145695) further enhances the green credentials of this method. sciforum.netmdpi.com

The development of synthetic protocols using safer solvents and reagents is also a key aspect of green chemistry. For instance, a method for synthesizing thiazolo[5,4-d]thiazoles has been developed using a deep eutectic solvent mixture of L-proline and ethylene (B1197577) glycol, avoiding the use of toxic solvents. mdpi.com While not directly for the synthesis of this compound, this demonstrates the potential for applying such solvent systems in thiazole chemistry.

Exploration of One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single reaction vessel. This approach offers several advantages, including reduced reaction times, lower solvent consumption, and simplified purification procedures.

Several MCRs have been developed for the synthesis of thiazole-containing compounds. For example, a one-pot, three-component synthesis of thiazolidinone derivatives has been reported, which involves the reaction of a 2-(4-phenyl substituted)-4-methylthiazole-5-carbaldehyde with a p-substituted aniline (B41778) and mercaptoacetic acid. asianpubs.org This reaction proceeds in the presence of p-toluenesulfonic acid as a catalyst in toluene, with azeotropic removal of water. asianpubs.org

Another example is the ultrasound-assisted one-pot synthesis of novel 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives. sciforum.netmdpi.com This reaction brings together benzil, a primary aryl amine, 4-methylthiazole-5-carbaldehyde, and ammonium acetate (B1210297) in the presence of ceric ammonium nitrate as a catalyst. sciforum.netmdpi.com This MCR efficiently combines four components to generate a complex heterocyclic structure.

The development of one-pot procedures for the synthesis of thiazole derivatives from simpler precursors has also been a focus. An efficient, catalyst-free, one-pot synthesis of 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester has been reported from ethyl acetoacetate, N-bromosuccinimide (NBS), and N,N'-diethylthiourea. mdpi.com This method provides a milder and higher-yielding alternative to traditional two-step procedures. mdpi.com

Comparative Analysis of Synthetic Efficiency and Selectivity

A comparative analysis of the various synthetic methodologies for producing this compound and its analogs reveals a trade-off between factors such as yield, selectivity, cost, and environmental impact.

MethodKey ReagentsAdvantagesDisadvantagesTypical YieldsSelectivity
Oxidation of Hydroxymethyl Thiazoles MnO₂, CrO₃, PCC, NaOClReadily available starting materials.Use of stoichiometric, often toxic, oxidizing agents; risk of over-oxidation to carboxylic acid.Moderate to GoodGood with careful choice of oxidant.
Vilsmeier-Haack Formylation POCl₃, DMFDirect formylation of the thiazole ring.Harsh reagents; reaction is sensitive to substrate activity.GoodHigh for activated thiazoles.
Eco-friendly Hydrogenation Pd/BaSO₄, H₂Catalytic, reduces waste, avoids heavy metals.Requires preparation of the acid chloride precursor.GoodHigh
Ultrasound-Assisted MCR Ultrasound, CANRapid reaction times, high atom economy, energy efficient.Specialized equipment required; may not be suitable for all substrates.Good to ExcellentHigh
One-Pot Thiazolidinone Synthesis p-TsOH, TolueneHigh efficiency, convergent synthesis.Limited to the synthesis of specific derivatives.58-72%High

The oxidation of hydroxymethyl precursors is a classical and often reliable method, but it suffers from the use of environmentally unfriendly and hazardous reagents. The Vilsmeier-Haack reaction offers a direct and efficient route for formylation, particularly for electron-rich thiazoles, leading to high selectivity.

In contrast, modern eco-friendly approaches, such as the catalytic hydrogenation of the corresponding acid chloride, present a greener alternative with good yields and high selectivity, minimizing waste generation. mdpi.comresearchgate.net One-pot and multicomponent reactions stand out for their synthetic efficiency, allowing for the rapid construction of complex molecules with high atom economy and often in high yields. sciforum.netmdpi.comasianpubs.org For instance, the ultrasound-assisted MCR for imidazole-thiazole hybrids demonstrates significantly reduced reaction times and high yields compared to conventional methods. sciforum.net

Ultimately, the choice of synthetic route will depend on the specific requirements of the synthesis, including the desired scale, cost considerations, and the importance of environmental sustainability.

Chemical Reactivity and Derivatization Strategies of 4 Ethylthiazole 5 Carbaldehyde

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in 4-ethylthiazole-5-carbaldehyde is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and susceptible to attack by nucleophiles. ksu.edu.sa This fundamental reactivity is the basis for numerous addition reactions that transform the aldehyde into a variety of other functional groups. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the final alcohol product.

The aldehyde functionality of this compound can be readily reduced to a primary alcohol, (4-ethylthiazol-5-yl)methanol. This transformation is a classic example of nucleophilic addition, where the nucleophile is a hydride ion (H⁻). Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this purpose, typically in an alcoholic solvent like methanol or ethanol (B145695). The reaction is generally clean and high-yielding.

While direct literature on the reduction of this compound is sparse, extensive documentation exists for the analogous 4-methylthiazole-5-carbaldehyde, a key intermediate in the synthesis of the antibiotic Cefditoren pivoxil. google.com Processes have been patented for the synthesis of 4-methyl-5-hydroxymethyl-thiazole, which is the direct precursor to the aldehyde. google.comgoogle.com These syntheses often involve the reduction of a 4-methylthiazole-5-carboxylic acid ester using potent reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride and aluminum chloride (AlCl₃). google.comgoogle.com The principles of these reductions are directly applicable to the conversion of the aldehyde back to the alcohol. The resulting primary alcohol, (4-ethylthiazol-5-yl)methanol, can be further transformed, for example, through esterification or conversion to an alkyl halide, opening avenues for further derivatization.

Table 1: Representative Reduction of a Thiazole-5-carbaldehyde Analogue Data extrapolated from the reduction of the corresponding carboxylic acid ester.

Reactant Reagent Solvent Product Reference

The electrophilic carbonyl carbon of this compound readily reacts with carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, to form new carbon-carbon bonds. masterorganicchemistry.com This reaction is a cornerstone of organic synthesis for building more complex molecular skeletons.

The reaction with a Grignard reagent (R-MgX) proceeds via nucleophilic addition to the aldehyde, which, after an acidic workup, yields a secondary alcohol. leah4sci.commasterorganicchemistry.com For instance, the reaction of this compound with methylmagnesium bromide would produce 1-(4-ethylthiazol-5-yl)ethanol. This process converts the planar carbonyl carbon into a new tetrahedral chiral center. Although specific examples involving this compound are not prevalent in the literature, the formation of Grignard reagents from substituted thiazoles, such as 4-ethyl-2-bromothiazole, has been documented, indicating the stability of the thiazole (B1198619) ring under these conditions. google.com

Table 2: Expected Product from Grignard Reaction

Aldehyde Grignard Reagent Intermediate Product Final Product (after workup)

Condensation Reactions for Formation of Imine and Azomethine Scaffolds

This compound undergoes condensation reactions with primary amines to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (azomethine group). youtube.com These reactions typically occur under mildly acidic conditions, which catalyze the dehydration of an intermediate hemiaminal. mdpi.com The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation. asianpubs.org

This reaction is a versatile method for introducing nitrogen-containing moieties into the molecule. A relevant example is found in the synthesis of thiazolidin-4-one derivatives starting from the analogous 2-(4-chlorophenyl)-4-methylthiazole-5-carbaldehyde. asianpubs.org In this multi-component reaction, the first step is the formation of an imine through the reaction of the thiazole-5-carbaldehyde with a substituted aniline (B41778) in the presence of p-toluenesulfonic acid as a catalyst. asianpubs.org The resulting imine is then subjected to a cyclocondensation with mercaptoacetic acid to form the final thiazolidinone product. asianpubs.org This demonstrates the utility of the aldehyde as a precursor for complex heterocyclic scaffolds via an intermediate azomethine.

Oxidation of the Aldehyde Group to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 4-ethylthiazole-5-carboxylic acid. A wide range of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule. organic-chemistry.org

Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), and milder oxidants like pyridinium (B92312) chlorochromate (PCC) when used with co-oxidants. google.comorganic-chemistry.org For the related 4-methylthiazole system, processes describing the oxidation of 4-methyl-5-hydroxymethyl-thiazole to 4-methylthiazole-5-carbaldehyde often employ reagents like Jones reagent or PCC. google.comgoogle.com Applying stronger conditions or more potent oxidants would facilitate the further oxidation of the aldehyde to the carboxylic acid. For example, sodium hypochlorite (B82951) in the presence of a catalyst has been shown to oxidize a thiazole-methanol derivative to both the aldehyde and the carboxylic acid. chemicalbook.com The resulting carboxylic acid is itself a valuable synthetic intermediate, which can be converted to esters, amides, or acid chlorides. nih.gov

Table 3: Common Reagents for Aldehyde to Carboxylic Acid Oxidation

Reagent Typical Conditions Reference
Potassium Permanganate (KMnO₄) Basic, aqueous solution, then acidification organic-chemistry.org
Jones Reagent (CrO₃/H₂SO₄) Acetone solvent google.com
Oxone (2KHSO₅·KHSO₄·K₂SO₄) Aqueous acetonitrile organic-chemistry.org

Cycloaddition Reactions and Annulation Strategies Involving the Thiazole Core

While direct cycloaddition reactions involving the thiazole ring of this compound as a diene or dienophile are not commonly reported, the aldehyde functionality is instrumental in annulation strategies to build fused heterocyclic systems. Annulation refers to the construction of a new ring onto an existing one.

A prominent example of such a strategy is the synthesis of the thiazolo[5,4-d]thiazole core. rsc.org This fused bicyclic system is an electron-deficient, planar structure with applications in materials science. rsc.org The general synthesis involves the condensation of an aromatic aldehyde with dithiooxamide. In this reaction, two molecules of the aldehyde react with one molecule of dithiooxamide, leading to a double cyclization and the formation of the fused thiazole rings. The aldehyde groups of this compound would serve as the electrophilic centers for the initial condensation with the nucleophilic amine groups of dithiooxamide, followed by cyclization and oxidation to form a 2,5-bis(4-ethylthiazol-5-yl)thiazolo[5,4-d]thiazole. Such strategies highlight how the aldehyde group can be leveraged to participate in ring-forming reactions, expanding the heterocyclic framework. Furthermore, thiazole-containing scaffolds have been shown to participate in [3+2] cycloaddition reactions, suggesting the potential for the thiazole ring or its derivatives to engage in more complex transformations to build spirocyclic systems. mdpi.com

Application as a Building Block in Heterocyclic Compound Synthesis

This compound is a valuable building block for the synthesis of a diverse range of more complex heterocyclic compounds, primarily due to the reactivity of its aldehyde group. The transformations described previously, such as condensation and annulation reactions, are key examples of its application in synthetic chemistry.

The synthesis of thiazolidin-4-ones illustrates its use in multi-component reactions to generate biologically relevant scaffolds. asianpubs.org Here, the aldehyde acts as the electrophilic component that first reacts with an amine to form an imine, which is then trapped in a subsequent cyclization step. asianpubs.org Similarly, its role in annulation reactions to produce fused systems like thiazolo[5,4-d]thiazoles demonstrates its utility in constructing advanced materials precursors. rsc.org The Hantzsch thiazole synthesis, a fundamental method for creating the thiazole ring itself, often uses α-haloketones and thioamides, underscoring the importance of carbonyl-like functionality in the broader synthesis of thiazole-based heterocycles. nih.gov By providing a pre-formed thiazole ring with a reactive aldehyde handle, this compound serves as an advanced intermediate, enabling rapid access to functionalized thiazole derivatives and other fused heterocyclic systems. nih.gov

Synthesis of Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives from this compound is anticipated to proceed efficiently through a one-pot, three-component reaction. This synthetic approach is analogous to the established methods for similar thiazole-5-carbaldehydes, such as 4-methylthiazole-5-carbaldehyde. asianpubs.orgresearchgate.net The reaction involves the condensation of this compound with an amine and a mercaptoalkanoic acid, typically thioglycolic acid.

The initial step of the reaction mechanism involves the formation of a Schiff base (imine) intermediate through the reaction of the aldehyde group of this compound with a primary amine. This is followed by the nucleophilic attack of the thiol group of mercaptoacetic acid on the imine carbon. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the 2-(4-ethylthiazol-5-yl)-3-substituted-thiazolidin-4-one ring system. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and carried out in a solvent like toluene with azeotropic removal of water to drive the reaction to completion. asianpubs.orgresearchgate.net

A variety of substituted anilines can be employed as the amine component in this reaction, allowing for the introduction of diverse substituents on the nitrogen atom of the thiazolidinone ring. This modularity enables the generation of a library of 2,3-disubstituted thiazolidin-4-one derivatives.

Table 1: Predicted Three-Component Synthesis of 2-(4-ethylthiazol-5-yl)-3-arylthiazolidin-4-ones

EntryAmine Component (Ar-NH₂)Product (2-(4-ethylthiazol-5-yl)-3-arylthiazolidin-4-one)
1Aniline2-(4-ethylthiazol-5-yl)-3-phenylthiazolidin-4-one
2p-Toluidine2-(4-ethylthiazol-5-yl)-3-(p-tolyl)thiazolidin-4-one
3p-Anisidine2-(4-ethylthiazol-5-yl)-3-(4-methoxyphenyl)thiazolidin-4-one
4p-Chloroaniline3-(4-chlorophenyl)-2-(4-ethylthiazol-5-yl)thiazolidin-4-one

Construction of Fused and Bridged Polyheterocyclic Systems

The aldehyde functionality of this compound is a key handle for the construction of fused and bridged polyheterocyclic systems. Various synthetic strategies can be envisioned that utilize this reactive group to build additional rings onto the thiazole core.

One prominent strategy involves the annulation of a pyridine ring to the thiazole nucleus to form thiazolo[4,5-b]pyridine derivatives. This can be achieved through a multi-step sequence starting with a Knoevenagel condensation of this compound with an active methylene compound, such as ethyl cyanoacetate. The resulting α,β-unsaturated intermediate can then undergo a cyclocondensation reaction with a suitable dinucleophile, like an amidine or guanidine, to construct the fused pyridine ring.

Alternatively, the Gewald reaction offers a pathway to fused thiophene rings. The Gewald reaction is a multicomponent reaction that involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgresearchgate.net While typically used for the synthesis of 2-aminothiophenes, modifications of this reaction could potentially be employed to construct a thiophene ring fused to the thiazole core, starting from this compound or its derivatives.

The synthesis of bridged polyheterocyclic systems is a more complex undertaking and would likely involve intramolecular cyclization strategies. For instance, the aldehyde group of this compound could be elaborated into a side chain containing a second reactive functionality. Subsequent intramolecular reaction between this new functionality and a position on the thiazole ring or the ethyl substituent could lead to the formation of a bridged system. The feasibility of such reactions would depend on the length and nature of the linking chain, as well as the reactivity of the involved functional groups.

Table 2: Potential Fused Heterocyclic Systems Derived from this compound

Fused SystemGeneral Synthetic ApproachKey Intermediates
Thiazolo[4,5-b]pyridinesKnoevenagel condensation followed by cyclocondensationα,β-Unsaturated nitrile
Thieno[2,3-d]thiazolesGewald-type reactionCyanoacetamide derivative
Pyrazolo[3,4-d]thiazolesCondensation with hydrazine derivativesHydrazone intermediate

Research Applications of 4 Ethylthiazole 5 Carbaldehyde in Chemical Sciences

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

4-Ethylthiazole-5-carbaldehyde serves as a crucial building block in the construction of more complex molecules. The reactivity of its aldehyde group, combined with the inherent chemical properties of the thiazole (B1198619) ring, allows it to participate in a wide array of chemical reactions. cymitquimica.com This versatility makes it an important intermediate in multi-step synthetic pathways aimed at producing structurally diverse and functionally significant compounds. cymitquimica.com

The aldehyde functional group is a key feature, enabling reactions such as oxidations to form the corresponding carboxylic acid, and reductions to yield the alcohol. It can also undergo condensation reactions, which are fundamental in the assembly of larger molecular frameworks. For instance, it has been utilized in the synthesis of complex imidazole (B134444) derivatives through multi-component reactions. sciforum.net The thiazole ring itself can be subject to further substitution reactions, adding another layer of synthetic utility.

Table 1: Key Reactions of this compound

Reaction TypeReagentsProduct Type
OxidationPotassium permanganate (B83412) (KMnO4), Chromium trioxide (CrO3)Carboxylic Acid
ReductionSodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4)Alcohol
CondensationPrimary aryl amines, benzil, ammonium (B1175870) acetate (B1210297)Imidazole derivatives

Development of Novel Chemical Scaffolds for Diverse Research Areas

The unique structure of this compound makes it an excellent starting point for the development of novel chemical scaffolds. These scaffolds form the core structure of new families of compounds with potential applications across various research disciplines. The thiazole ring is a well-known pharmacophore present in many biologically active compounds, and its derivatives are of significant interest in medicinal chemistry. mdpi.comdntb.gov.ua

Research has demonstrated that the thiazole moiety can be incorporated into larger, more complex heterocyclic systems. For example, it has been used to create fused heterocyclic systems which are investigated for their potential as antimicrobial agents. sciforum.net The development of such new molecular architectures is a critical aspect of drug discovery and materials science, providing a basis for creating libraries of compounds for biological screening and other research purposes. mdpi.comvulcanchem.com The ability to generate diverse structures from a single, readily available starting material highlights the importance of this compound in synthetic chemistry.

Contributions to Agrochemistry Research via Compound Development

In the field of agrochemistry, this compound and its derivatives are explored for the development of new crop protection agents. The thiazole ring is a structural component in a number of existing pesticides and herbicides. netascientific.comchemimpex.com The synthesis of novel compounds incorporating this moiety allows researchers to investigate structure-activity relationships and develop more effective and selective agrochemicals.

The development of new agrochemicals is crucial for sustainable agriculture, and compounds derived from this compound are considered for their potential to enhance the efficacy of pesticides and herbicides. netascientific.com Research in this area focuses on synthesizing derivatives and evaluating their biological activity against various pests and weeds. smolecule.comevitachem.com This targeted approach to compound development aims to address the ongoing challenges in crop protection.

Utilization in Flavor and Fragrance Chemistry Research (Structural Contributions)

Thiazole derivatives are known for their significant contributions to the flavor and aroma of various foods and are used in the formulation of flavorings and fragrances. perfumerflavorist.comdoingsts.com While this compound itself may possess certain organoleptic properties, its primary role in this area of research is as a structural precursor for the synthesis of other flavor and fragrance compounds. netascientific.comchemimpex.com

The chemical modification of this compound can lead to the creation of new molecules with unique sensory profiles. chemimpex.com The flavor and fragrance industry is constantly seeking novel ingredients to create new and appealing sensory experiences. doingsts.com The structural framework provided by this compound offers a platform for chemists to design and synthesize new aromatic compounds. chemimpex.com

Application in the Design and Synthesis of Chemosensors and Molecular Probes

A significant and modern application of this compound is in the design and synthesis of chemosensors and molecular probes. mdpi.comacs.org These are molecules designed to detect the presence of specific chemical species, such as metal ions, through a measurable response, often a change in color or fluorescence. mdpi.comacs.orgkarazin.ua

Recent studies have shown that this compound can be reacted with other molecules, such as fluorescein (B123965) hydrazide, to create highly selective and sensitive chemosensors. mdpi.com One such sensor demonstrated a remarkable ability to detect mercury(II) ions in water at very low concentrations. mdpi.com Another study reported the development of a thiazole-formulated azomethine compound for the three-way detection of mercury ions. acs.org The benzimidazole-thiazole system derived from related thiazole aldehydes has also been identified as a promising scaffold for creating fluorescent probes for metal ions like Cd2+ and Mg2+. karazin.ua The development of such sensors is of great importance for environmental monitoring and biological imaging. mdpi.comresearchgate.net

Table 2: Chemosensors Derived from Thiazole Aldehydes

Starting AldehydeReactantTarget IonDetection Method
4-Methylthiazole-5-carbaldehydeFluorescein hydrazideHg2+Fluorescence
4-Methylthiazole-5-carbaldehyde3,5-dimethyl aniline (B41778)Hg2+Colorimetric, Fluorometric, Naked-eye
2,4-dihalogen 5-formyl thiazoleso-phenylenediamineCd2+, Mg2+Fluorescence

Computational and Theoretical Investigations of 4 Ethylthiazole 5 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure of molecules like 4-Ethylthiazole-5-carbaldehyde. These computational methods provide detailed insights into the molecule's geometry, stability, and reactivity.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For thiazole (B1198619) derivatives, computational models are used to predict bond lengths, bond angles, and dihedral angles. bohrium.com These calculations often employ methods like DFT with basis sets such as B3LYP/6-311+G(d,p) to achieve a high degree of accuracy. bohrium.com The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable state. For analogous thiazole derivatives, these calculations have revealed nearly planar ring systems with slight deviations caused by the steric effects of substituents.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity. bohrium.com

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.net For thiazole derivatives, the HOMO is often localized on the thiazole and any associated aromatic rings, representing the ability to donate electrons. mdpi.com Conversely, the LUMO is typically centered on these same ring systems and represents the ability to accept electrons. mdpi.com The HOMO-LUMO energy gap for related thiazole compounds has been calculated to be around 4.8 eV, suggesting moderate reactivity. Computational studies on similar compounds have shown that these FMO analyses are valuable in correlating the electronic structure with potential biological activities. bohrium.com

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Thiazole Derivative

Parameter Value
HOMO Energy Not explicitly stated
LUMO Energy Not explicitly stated
HOMO-LUMO Gap (ΔE) ~4.8 eV

Data is for a related thiazole carboxylate and serves as an illustrative example.

Molecular Electrostatic Potential (MEP) surface mapping is a computational technique used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. bohrium.com The MEP map uses a color spectrum to represent different electrostatic potential values on the electron density surface.

In these maps, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. asianpubs.org These are often found around electronegative atoms like oxygen and nitrogen. asianpubs.orgiucr.org Blue regions, conversely, denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. asianpubs.orgiucr.org For thiazole derivatives, MEP analysis helps in identifying the reactive sites, with electron-deficient regions often highlighted at the sulfur and nitrogen atoms of the thiazole ring.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry plays a significant role in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural verification. Techniques like DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra) and electronic transitions (UV-Visible spectra). bohrium.commdpi.com

For instance, calculated Infrared (IR) spectra can predict the characteristic vibrational frequencies of functional groups. In related thiazole aldehydes, the formyl group (C=O) stretching vibration is a key feature. Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, providing insights into the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π → π* transitions. mdpi.com These computational predictions are instrumental in the characterization of newly synthesized compounds. bohrium.com

In Silico Modeling for Structure-Property Relationship Studies

In silico modeling encompasses a range of computational methods used to study the relationship between the chemical structure of a compound and its properties, including potential biological activity. mersin.edu.tr By analyzing various molecular descriptors, such as electronic, steric, and hydrophobic properties, researchers can build models to predict the activity of new compounds.

For thiazole derivatives, these studies often involve correlating calculated parameters, like the HOMO-LUMO energy gap, with observed biological activities. bohrium.com For example, a lower energy gap might be associated with higher reactivity and, consequently, greater biological efficacy. bohrium.com Molecular docking, a key in silico technique, is used to predict the binding interactions between a molecule and a biological target, such as an enzyme or receptor, providing insights into its potential mechanism of action. mersin.edu.tr

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions at the molecular level. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For reactions involving the synthesis of thiazole derivatives, computational studies can elucidate the step-by-step process. For instance, the condensation reaction to form the thiazole ring or subsequent modifications like oxidation of a substituent can be modeled. These studies help in understanding the feasibility of a reaction pathway and can guide the optimization of reaction conditions to improve yields and selectivity. mdpi.com While specific computational studies on the reaction mechanisms of this compound were not found, the principles are widely applied to similar heterocyclic syntheses. ekb.eg

Advanced Analytical Methodologies for the Characterization and Study of 4 Ethylthiazole 5 Carbaldehyde and Its Derivatives

Spectroscopic Techniques in Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the detailed structural analysis of 4-ethylthiazole-5-carbaldehyde and its derivatives. These methods probe the interaction of molecules with electromagnetic radiation, providing a wealth of information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds. For this compound and its derivatives, ¹H and ¹³C NMR are fundamental. In the ¹H NMR spectrum of a thiazole-formulated azomethine derivative of 4-methylthiazole-5-carboxaldehyde, the disappearance of the characteristic aldehyde proton peak around 10 ppm and the appearance of a new imine proton peak confirm the reaction's success. acs.org The chemical shifts, splitting patterns, and integration of proton signals in ¹H NMR spectra provide detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. acs.orgmdpi.com For instance, aromatic protons typically appear in the downfield region, while aliphatic protons are found more upfield. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. mdpi.com Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its functional group and electronic environment. mdpi.comrsc.org For example, the carbonyl carbon of the aldehyde group in a thiazole (B1198619) derivative would exhibit a characteristic downfield shift. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between protons and carbons, further solidifying the structural assignment.

Table 1: Representative NMR Data for Thiazole Derivatives

Compound/DerivativeNucleusChemical Shift (δ, ppm)MultiplicityAssignmentReference
Thiazole-formulated azomethine¹H8.6-8.79singletThiazole proton, imine proton acs.org
Thiazole-formulated azomethine¹³C155.1-Imine carbon acs.org
Thiazole-formulated azomethine¹³C156.3-Thiazole ring carbon acs.org
Formaldehyde-protected cyclam¹H5.40–5.42dtAminal CH₂ mdpi.com
Bis-N-MPyC¹³C59.2-N-CH₂-pyridine mdpi.com

This table presents a selection of reported NMR data for illustrative purposes. Actual values can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. These vibrational spectroscopy methods are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

In the context of this compound, IR spectroscopy can readily identify the characteristic stretching vibration of the carbonyl group (C=O) of the aldehyde, which typically appears as a strong absorption band in the region of 1700 cm⁻¹. The presence of the thiazole ring can be confirmed by its characteristic ring vibrations. asianpubs.org For derivatives, the appearance or disappearance of specific bands provides evidence of chemical transformations. For example, in the synthesis of thiazolidinone derivatives, the appearance of a new absorption band around 1694 cm⁻¹ is indicative of the cyclic carbonyl group. asianpubs.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The combination of IR and Raman spectra offers a more complete picture of the vibrational modes of the molecule, aiding in a robust functional group analysis. nih.gov

Table 2: Key IR Absorption Frequencies for Thiazole Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carbonyl (Aldehyde)C=O stretch~1700
Carbonyl (Thiazolidinone)C=O stretch~1694 asianpubs.org
ImineC=N stretch~1648 acs.org
C-S bondStretch~1604 asianpubs.org
C-N bondStretch~1261 asianpubs.org
C-Cl bondStretch~600-700
CF₃ groupAsymmetric stretch~1250

This table provides a general guide to characteristic IR frequencies. The exact position of the absorption bands can be influenced by the molecular structure and its environment.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. sciforum.net It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). sciforum.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The way a molecule breaks apart upon ionization is often characteristic of its structure, and analyzing these fragments can help to piece together the original molecule.

Hyphenated techniques, which couple a separation method with mass spectrometry, are particularly powerful. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile compounds like this compound. nih.govnih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of each separated component. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is used for less volatile or thermally labile compounds and is also widely employed in the analysis of thiazole derivatives and their metabolites. nih.govresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis and purity assessment of non-volatile or thermally sensitive compounds. google.com In the context of this compound and its derivatives, HPLC is used to determine the purity of synthesized compounds, with results often reported as a percentage. google.com For instance, the purity of synthesized 4-methyl-5-formyl-thiazole has been reported to be between 97-98% as determined by HPLC. google.com

By using a suitable stationary phase (e.g., C18) and mobile phase, components of a mixture can be effectively separated. A detector, such as a UV-Vis detector, measures the concentration of the eluting components, allowing for quantification against a standard. The retention time of a compound under specific HPLC conditions is a characteristic property that can be used for identification.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds. scielo.brresearchgate.net this compound, being a volatile aldehyde, is well-suited for GC analysis. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. aimspress.com

GC is widely used in the analysis of volatile compounds in complex matrices like food and beverages, where thiazole derivatives are often found as aroma compounds. scielo.brfoodsciencejournal.com The retention index, a normalized measure of retention time, can be used for the identification of compounds by comparing them to databases. researchgate.net When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and definitive identification of volatile thiazoles. nih.govaimspress.com The efficiency of the separation allows for the resolution of closely related compounds within a complex mixture. scielo.br

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is an indispensable and rapid analytical technique used for monitoring the progress of chemical reactions involving this compound and its derivatives. asianpubs.orgacs.orgrroij.com Its simplicity and efficiency allow chemists to quickly assess the status of a reaction, identifying the consumption of starting materials, the formation of products, and the presence of any byproducts or intermediates. nih.gov

The process is typically performed on plates coated with a thin layer of a stationary phase, most commonly silica (B1680970) gel (Merck 60 F-254). acs.org A small spot of the reaction mixture is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a suitable mobile phase, or eluent. The choice of eluent is critical for achieving good separation. For reactions involving thiazole derivatives, a common solvent system is a mixture of benzene (B151609) and ethyl acetate (B1210297), often in an 8:2 ratio, or ethyl acetate and hexane. asianpubs.orgkoreascience.kr

As the eluent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances. The separation is visualized under UV light or by using developing agents like iodine fumes or a basic aqueous potassium permanganate (B83412) solution. nih.gov The completion of a reaction is typically indicated by the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product. asianpubs.orgrroij.com

Table 1: Representative TLC Systems for Monitoring Thiazole Derivative Synthesis

Starting Material/Product TypeStationary PhaseMobile Phase (Eluent)Visualization MethodReference
Thiazolidinone derivatives from 4-methylthiazole-5-carbaldehydeSilica GelBenzene:Ethyl Acetate (8:2)Not Specified asianpubs.org
2,3-dihydrothiazole-4-carboxylate estersSilica GelPetroleum ether:Ethyl Acetate (2:1)Not Specified mdpi.com
Thiazole-5-carboxamide derivativesSilica Gel GEthyl Acetate:HexaneUV Light koreascience.kr
General thiazole derivativesMerck TLC Silica gel plates (60 F254)Not SpecifiedUV Light, Iodine Fumes, KMnO₄ nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the target compound, which can be achieved through methods like slow evaporation from a suitable solvent, such as methanol. chalcogen.ro This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed electron density map of the molecule can be generated, from which the atomic positions are determined. chalcogen.ro

For instance, the crystal structure of a thiazole orange derivative was determined, revealing a triclinic crystal system with a P-1 space group. researchgate.netchalcogen.ro Such analyses provide unambiguous proof of the molecular structure, confirming the connectivity of atoms and the stereochemistry around chiral centers. mdpi.com In another example, the structure of (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, a related heterocyclic system, was unequivocally proven by single-crystal X-ray crystallography, confirming the Z-geometry around the imino-double bond. mdpi.com These structural details are crucial for understanding structure-activity relationships and molecular interactions.

Table 2: Example Crystallographic Data for a Thiazole Derivative

ParameterValueReference
CompoundThiazole Orange Derivative chalcogen.ro
Crystal SystemTriclinic chalcogen.ro
Space GroupP-1 chalcogen.ro
a (Å)10.162(2) researchgate.net
b (Å)10.501(2) researchgate.net
c (Å)11.040(2) researchgate.net
α (°)92.17(3) researchgate.net
β (°)117.10(3) researchgate.net
γ (°)92.28(3) researchgate.net
Volume (ų)1045.9(4) researchgate.net
Z (molecules/unit cell)2 researchgate.net

Advanced Electrophoretic Techniques (e.g., Micellar Electrokinetic Capillary Chromatography)

Advanced electrophoretic techniques, particularly Micellar Electrokinetic Capillary Chromatography (MEKC), offer a powerful approach for the separation and analysis of neutral and charged analytes like this compound and its derivatives. wikipedia.org MEKC is a modification of capillary electrophoresis (CE) that utilizes a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), added to the background electrolyte at a concentration above its critical micelle concentration (CMC). wikipedia.org

In this technique, the surfactant molecules aggregate to form micelles, which act as a pseudo-stationary phase. The separation mechanism is based on the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles. wikipedia.org Neutral molecules, which are not separated by conventional CE, can be resolved based on their hydrophobicity. Highly hydrophobic analytes will spend more time partitioned into the micelle and will thus migrate at a velocity close to that of the micelles, while more hydrophilic analytes will travel closer to the bulk electroosmotic flow of the buffer. wikipedia.org

MEKC has been successfully applied to the analysis of various pharmaceutical compounds, including complex thiazole derivatives like febuxostat. rsc.org The method is valued for its high efficiency, short analysis times, and minimal solvent consumption. Optimization of separation involves adjusting parameters such as the type and concentration of the surfactant, buffer pH, applied voltage, and capillary temperature.

Table 3: MEKC Method for the Analysis of Febuxostat (a Thiazole Carboxylic Acid Derivative)

ParameterConditionReference
InstrumentCapillary Electrophoresis System with PDA detector rsc.org
CapillaryFused-silica (50 µm i.d.; 40 cm effective length) rsc.org
Background Electrolyte15 mmol L⁻¹ sodium tetraborate (B1243019) buffer, 25 mmol L⁻¹ SDS rsc.org
pH10 rsc.org
Applied Voltage20 kV rsc.org
Temperature30°C rsc.org
InjectionPressure mode at 50 mbar for 45 s rsc.org
DetectionPhotodiode Array (PDA) at 216 nm rsc.org
Linearity Range0.10 - 50 µg mL⁻¹ rsc.org
Limit of Detection (LOD)0.05 µg mL⁻¹ rsc.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of a compound. This analysis provides the empirical formula of the substance, which is the simplest whole-number ratio of atoms present. For newly synthesized derivatives of this compound, elemental analysis is a critical step in structural elucidation, serving to confirm that the final product has the expected atomic composition. mersin.edu.tr

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed amount of the purified compound is combusted at high temperatures in a stream of oxygen. The combustion products (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

The experimentally determined mass percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity. nih.gov This technique is routinely reported in the characterization of new thiazole derivatives, alongside spectroscopic methods like NMR and mass spectrometry. asianpubs.orgbohrium.com

Table 4: Elemental Analysis Data for Representative Thiazole Derivatives

CompoundMolecular FormulaCalculated (%)Found (%)Reference
2-(2-(4-chlorophenyl)-4-methyl-thiazol-5-yl)-3-phenylthiazolidin-4-oneC₁₉H₁₅N₂OS₂ClC: 58.98, H: 3.91, N: 7.24C: 58.90, H: 3.84, N: 7.20 asianpubs.org
2-(4-methyl-2-p-tolylthiazol-5-yl)-3-(p-tolyl)thiazolidin-4-oneC₂₁H₂₀N₂OS₂C: 65.59, H: 5.24, N: 7.28C: 65.55, H: 5.21, N: 7.25 asianpubs.org
N-(2,4-dichlorobenzylidene)-4-(4-nitrophenyl)thiazol-2-imineC₁₆H₉Cl₂N₃O₂SNot ProvidedNot Provided nih.gov
N-(4-(2-Methylthiazol-4-yl)phenyl)-2-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamideC₂₂H₁₇Cl₂N₃OS₂C: 55.70, H: 3.61, N: 8.86C: 55.31, H: 3.50, N: 8.84 koreascience.kr
N-(p-tolyl)-2-(4-(methylsulfonyl)phenyl)-4-methylthiazole-5-carboxamideC₁₉H₁₇N₃O₃SC: 62.11, H: 4.66, N: 11.44C: 62.16, H: 4.60, N: 11.56 nih.gov

Interaction Studies and Biological Probe Development Based on 4 Ethylthiazole 5 Carbaldehyde Scaffolds

Investigation of Molecular Recognition and Binding Affinities (e.g., with Enzymes or Receptors)

The thiazole (B1198619) ring is a prominent feature in many compounds designed to interact with biological targets such as enzymes and receptors. The specific substitutions on the thiazole ring play a crucial role in determining the binding affinity and selectivity of these molecules. For instance, various thiazole derivatives have been investigated as inhibitors of a range of enzymes, demonstrating the versatility of this heterocyclic scaffold in molecular recognition.

Thiazole-based compounds have been identified as potent inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2). nih.govnih.govacs.org For example, a series of methoxyphenyl thiazole carboxamide derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. nih.gov The binding affinities, expressed as IC50 values, revealed that certain substitutions on the thiazole scaffold led to potent and selective inhibition of COX-2 over COX-1. nih.govacs.org Molecular docking studies have further elucidated the binding modes of these inhibitors within the active sites of COX enzymes, highlighting the key interactions that contribute to their inhibitory activity. nih.gov

In another study, thiazolylhydrazone derivatives were designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.com The results indicated that while these compounds generally showed weak inhibition of BChE, several derivatives displayed significant AChE inhibitory activity, with IC50 values in the nanomolar range. mdpi.com The structure-activity relationship of these compounds underscored the importance of the substituents on the thiazole ring for achieving high binding affinity to AChE. mdpi.com

Furthermore, thiazole derivatives have been explored as inhibitors of 15-lipoxygenase (15-LOX) and carbonic anhydrase II (CA II). Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates, which are structurally related to the 4-ethylthiazole-5-carbaldehyde scaffold, have shown excellent inhibitory potential against 15-LOX and moderate inhibition of CA II. academie-sciences.fr The variation in substituents on the benzylidene ring was found to significantly influence the binding affinities for both enzymes. academie-sciences.fr

The following table summarizes the inhibitory activities of some thiazole derivatives against various enzymes, illustrating the potential for developing targeted inhibitors based on the thiazole scaffold.

Thiazole Derivative ClassTarget EnzymeKey Findings
Methoxyphenyl thiazole carboxamidesCOX-1 and COX-2Potent and selective inhibition of COX-2, with IC50 values in the micromolar range. nih.govacs.org
ThiazolylhydrazonesAChE and BChESelective and potent inhibition of AChE, with IC50 values as low as 0.028 µM. mdpi.com
(E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates15-LOX and CA IIExcellent inhibitory potential for 15-LOX (IC50 values ranging from 0.12 to 0.69 µM) and moderate inhibition of CA II. academie-sciences.fr

Design of Ligands and Molecular Tools for Investigating Biological Pathways

The adaptability of the thiazole scaffold makes it an attractive platform for the design of ligands and molecular tools to probe biological pathways. By modifying the functional groups on the this compound core, researchers can develop molecules with specific properties, such as fluorescence or high affinity for a particular target, which are useful for studying cellular processes.

The development of selective enzyme inhibitors based on the thiazole framework is a prime example of the design of molecular tools. For instance, selective COX-2 inhibitors can be used to investigate the role of this enzyme in inflammation and cancer without affecting the physiological functions of COX-1. nih.govacs.org Similarly, potent and selective AChE inhibitors derived from the thiazole scaffold can serve as valuable tools for studying the cholinergic pathways in the brain and the progression of neurodegenerative diseases. mdpi.com

Thiazole derivatives have also been designed as potential antagonists for transient receptor potential melastatin 8 (TRPM8), an ion channel involved in cold sensation and pain. nih.gov The synthesis of analogues based on a 4-hydroxythiazole core has led to the identification of compounds that can block TRPM8 activity, providing molecular tools to investigate the function of this channel in various physiological and pathological conditions. nih.gov

The design of such molecular tools often involves an iterative process of chemical synthesis, biological evaluation, and computational modeling. Molecular docking studies, for example, can predict the binding orientation of a ligand in the active site of a target protein, guiding the design of new derivatives with improved affinity and selectivity. nih.govmdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in a Biological Context (Focus on compound features and molecular interactions)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For thiazole-based compounds, SAR studies have provided valuable insights into the key structural features required for potent and selective interaction with biological targets.

In the context of COX inhibition, SAR studies on thiazole carboxamide derivatives have revealed that the nature and position of substituents on the phenyl rings attached to the thiazole core are critical for activity and selectivity. nih.govnih.govacs.org For instance, the presence of a bulky t-butyl group was found to enhance the potency against both COX-1 and COX-2, likely due to favorable interactions with hydrophobic pockets in the enzyme's active site. nih.govacs.org Conversely, other substitutions led to a higher selectivity for COX-2 over COX-1. nih.gov

For thiazolylhydrazone-based AChE inhibitors, SAR analysis has shown that the type of substituent on the phenyl ring of the hydrazone moiety significantly impacts the inhibitory potency. mdpi.com Electron-donating groups, such as methoxy, and electron-withdrawing groups, such as halogens, at different positions on the phenyl ring led to variations in AChE inhibition, highlighting the complex electronic and steric requirements for optimal binding. mdpi.com

SAR studies of thiazole derivatives as antimicrobial agents have also been conducted. For example, in a series of 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole derivatives, the substitution pattern on the pyrazoline and thiazole rings was correlated with their activity against various bacterial and fungal strains. nih.gov It was observed that a p-bromophenyl substitution at the fourth position of the thiazole ring enhanced the antifungal and antituberculosis activities of the compounds. nih.gov

The following table provides a summary of key SAR findings for different classes of thiazole derivatives, emphasizing the relationship between specific structural features and their biological effects.

Compound ClassBiological Target/ActivityKey Structure-Activity Relationship Findings
Thiazole carboxamidesCOX EnzymesThe nature and position of substituents on the phenyl rings influence potency and selectivity for COX-2. nih.govnih.govacs.org
ThiazolylhydrazonesAcetylcholinesterase (AChE)Substituents on the phenyl ring of the hydrazone moiety modulate AChE inhibitory activity. mdpi.com
Pyrazolinyl-thiazolesAntimicrobial ActivitySubstitution at the fourth position of the thiazole ring can enhance antifungal and antituberculosis activities. nih.gov
2-phenyl-4-trifluoromethyl thiazole-5-carboxamidesAnticancer ActivityThe substitution pattern on the phenyl rings at the 2- and 5-positions of the thiazole ring affects anticancer activity against various cell lines. mdpi.com

These SAR and SPR studies are crucial for the rational design of new ligands and probes based on the this compound scaffold, enabling the optimization of their biological activity and properties for specific applications in biomedical research.

Future Perspectives and Emerging Research Directions for 4 Ethylthiazole 5 Carbaldehyde

Integration into Advanced Materials Science Research and Functional Material Design

The exploration of thiazole (B1198619) derivatives in materials science is a growing field. Analogous compounds like 4-Methylthiazole-5-carboxaldehyde are being investigated for their role in developing new materials, particularly in the creation of polymers with specific, desirable properties for industrial use. chemimpex.com The reactive aldehyde group on 4-Ethylthiazole-5-carbaldehyde makes it a prime candidate for integration into polymer backbones or as a pendant group, potentially conferring unique thermal, optical, or electronic properties to the resulting materials. Future research is likely to focus on synthesizing functional polymers where the thiazole moiety can influence conductivity, chemosensory capabilities, or act as a cross-linking site to enhance material durability and performance.

Novel Applications in Catalysis and Asymmetric Synthesis

While this compound is often the target of catalytic synthesis, its own potential as a ligand or organocatalyst remains an intriguing area for future research. The synthesis of its close relative, 4-methyl-5-formyl-thiazole, often involves sophisticated catalytic processes, such as hydrogenation using a Palladium on Barium Sulfate (B86663) (Pd/BaSO₄) catalyst or reduction with agents like sodium borohydride (B1222165). mdpi.comgoogle.com The nitrogen and sulfur atoms within the thiazole ring offer potential coordination sites for metal centers, suggesting that derivatives of this compound could be developed into novel ligands for transition metal catalysis. In asymmetric synthesis, chiral auxiliaries derived from this compound could be explored to control stereoselectivity in key chemical transformations, opening new pathways to enantiomerically pure molecules.

Exploration of Bio-conjugation Strategies with this compound

Bio-conjugation, the process of linking molecules to biomolecules like proteins or DNA, is a cornerstone of modern chemical biology. The aldehyde functional group of this compound is a versatile handle for such applications. Emerging strategies in related fields utilize bioorthogonal "click-chemistry" to assemble fluorescent probes within living cells for imaging purposes. nih.gov Future research could develop probes from this compound that, once inside a cell, react specifically with a target biomolecule. This would enable real-time visualization of cellular processes or the specific delivery of therapeutic agents. The thiazole core itself is a feature in many biologically active compounds, suggesting that conjugates of this compound could exhibit unique biological interactions. bohrium.comasianpubs.org

Development of High-Throughput Synthesis and Screening Methodologies

To unlock the full potential of this compound and its derivatives, efficient methods for their synthesis and evaluation are crucial. Research on the analogous 4-methylthiazole-5-carbaldehyde has demonstrated the feasibility of high-throughput approaches. sciforum.net One such method is the use of ultrasound-assisted, one-pot, multi-component reactions (MCRs), which significantly reduce reaction times from hours to minutes and improve yields. sciforum.net Another approach involves "one-pot cooking" methods that combine multiple reaction steps, such as bromination and cyclization, into a single, simplified process. google.com Applying these high-throughput synthesis strategies to this compound would accelerate the creation of diverse libraries of related compounds. These libraries could then be rapidly screened for desirable properties, fast-tracking the discovery of new functional materials, catalysts, or therapeutic leads.

Computational Design and Predictive Modeling for Tailored Applications

Computational chemistry offers powerful tools to predict molecular properties and guide experimental research. For thiazole derivatives, methods like Density Functional Theory (DFT) are used to investigate molecular structures and predict reactive sites through the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. bohrium.com Molecular Electrostatic Potential (MEP) maps can further identify regions of a molecule that are likely to engage in electrostatic interactions. bohrium.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of a series of compounds with their biological activity, helping to design more potent molecules. acs.org Applying these computational and predictive modeling techniques to this compound will enable the rational, in-silico design of new derivatives tailored for specific applications, whether in materials science, catalysis, or medicine, thereby saving significant time and resources in the laboratory.

Data Tables

Table 1: Emerging Research Directions and Model Compounds

Research DirectionKey ConceptModel Compound StudiedPotential Application for this compound
Advanced Materials Integration into functional polymers. chemimpex.com4-Methylthiazole-5-carboxaldehyde chemimpex.comDevelopment of conductive or chemosensory polymers.
Catalysis Use as a ligand for metal catalysts.General thiazole derivativesCreation of novel catalysts for organic synthesis.
Bio-conjugation Use in bioorthogonal "click-chemistry". nih.govEthyl 2-amino-4-methylthiazole-5-carboxylate derivatives nih.govIntracellular imaging probes and targeted drug delivery.
High-Throughput Synthesis Ultrasound-assisted multi-component reactions. sciforum.net4-Methylthiazole-5-carbaldehyde sciforum.netRapid generation of compound libraries for screening.
Computational Design DFT, MEP, and QSAR modeling. bohrium.comacs.org4-Methylthiazole derivatives bohrium.comPredictive design of tailored molecules for specific functions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.